molecular formula C20H11NO3 B3839552 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No. B3839552
M. Wt: 313.3 g/mol
InChI Key: IGQLBIZUYPZOGO-UHFFFAOYSA-N
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Description

This compound is a benzoxazole derivative . It has been studied for its photophysical and spectroscopic properties . High molar absorptivities were observed for the absorption peak related to the S0/S1 transition, suggesting a p0/p1 character . The compound presents limited solvatochromism, attributed to the benzoxazole group, and high fluorescence quantum yields .


Synthesis Analysis

A novel synthetic method was developed to prepare new fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives by the Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates or N-methyl benzoxazole-2-yl-acetates using choline chloride/urea ionic liquid as a green catalyst .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR, 1H/13C-NMR, and mass . The dipole moment was estimated by ab initio calculations as being between 5.28 and 5.62 Debye for S1, and 4.75 Debye for S0 .


Chemical Reactions Analysis

The compound shows moderate to low emission intensities, expressed in the form of quantum yields . The fluorescence quantum yield is lowered with the increase of solvent polarity, favoring the participation of internal conversion as a deactivation path of the S1 state .


Physical And Chemical Properties Analysis

The compound has a melting point of 249-250 °C . It exhibits strong fluorescent properties . The fluorescence quantum yield is lowered with the increase of solvent polarity . The Stokes shift shows that the excited state is stabilized with increasing solvent polarity .

Scientific Research Applications

Anti-Adipogenic Activity

Background: The elucidation of molecular pathways associated with adipogenesis has highlighted the relevance of estrogen and estrogen receptor beta (ERβ). ERβ ligands have positive effects on adipogenesis, energy expenditure, lipolysis, food intake, and weight loss, making ERβ an attractive target for obesity control.

Research Findings:

Fluorescent Brighteners

Background: Coumarin derivatives are versatile compounds with applications in various fields, including laser dyes, fluorescent whiteners, probes, and nonlinear optical chromophores.

Research Insights:

Photo- and Electro-Luminescence

Background: Coumarins are well-studied due to their practical applications as biological and chemical sensors, fluorescent probes, and laser dyes.

Research Highlights:

Other Potential Applications

While the above applications are well-documented, benzoxazolone chromenone’s properties suggest additional potential uses:

Future Directions

The compound and its derivatives could be further studied for their potential applications in various fields due to their unique photophysical and spectroscopic properties . They could also be explored for their wide spectrum of pharmacological activities .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3/c22-20-15(19-21-16-7-3-4-8-18(16)23-19)11-14-13-6-2-1-5-12(13)9-10-17(14)24-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLBIZUYPZOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-yl)-3h-benzo[f]chromen-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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